![molecular formula C16H14N2O2S B2587627 3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸フェニルエステル CAS No. 644990-45-4](/img/structure/B2587627.png)

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸フェニルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

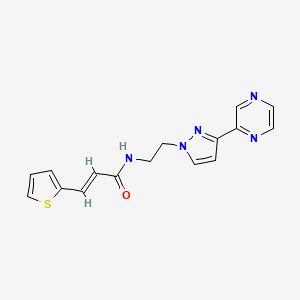

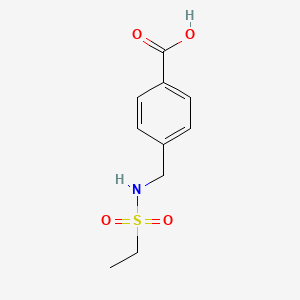

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of thieno[2,3-b]pyridine, a heterocyclic compound that contains both thiophene and pyridine rings .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a strong base such as potassium carbonate . The resulting compound is ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can be further reacted to produce various heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carboxylate group at the 2-position . The molecule is polyfunctional, possessing both nucleophilic (NH2 group) and electrophilic (ester carbonyl) properties .Chemical Reactions Analysis

The compound’s polyfunctional nature allows it to undergo various chemical reactions. The amino group can react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . The compound has been used to synthesize several azodyes and biologically active compounds .科学的研究の応用

合成と分光学的特性

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸フェニルエステルは、材料科学で潜在的な用途を持つ魅力的な化合物です。 研究者らは、ジチオマロンジアニリドとシアノアクリルアミドを含む環化反応など、さまざまな方法でこの化合物を合成しています 。 UV-Vis吸収や蛍光などの分光特性は、さまざまな環境におけるその挙動を理解するために研究できます .

生物活性と医薬品化学

この化合物の構造的特徴は、創薬の興味深い候補にします。研究者らは、がん細胞株に対する細胞毒性など、その生物活性を研究してきました。 たとえば、関連化合物の細胞毒性は、肝細胞癌(HepG2)細胞株と乳癌腺癌(MCF-7)細胞株に対して評価されました 。細胞標的との相互作用と潜在的な作用機序を調査することにより、新規治療薬につながる可能性があります。

除草剤安全効果

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸フェニルエステルのいくつかの誘導体は、2,4-Dに対して中程度の除草剤安全効果を示します。 この効果の分子基盤を理解し、その除草剤特性を最適化することにより、農業や作物保護に役立ちます .

ポリマーへの応用

関連化合物のアリールアゾアセチルアセトンまたはアリールアゾマロノニトリルとの環状付加反応により、アゾ染料が開発されました。 これらの染料は、ポリエステルやポリアミド繊維の着色に用途があり、材料科学の分野に貢献しています .

計算研究と機構調査

密度汎関数理論(DFT)計算は、3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸フェニルエステルの合成反応機構を理解するために使用されてきました。 研究者らは、律速段階と活性化障壁を探求し、1,4-ジヒドロピリジン環を閉じる環化プロセスに光を当てています .

ADMET特性と分子ドッキング

この化合物の吸収、分布、代謝、排泄、毒性(ADMET)特性を予測することは、創薬に不可欠です。 さらに、分子ドッキング研究は、潜在的なタンパク質標的を特定し、合理的な創薬を支援することができます .

作用機序

Target of Action

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a versatile precursor used in the synthesis of several heterocyclic compounds It’s known that the compound is used to synthesize several biologically active compounds , suggesting that it may interact with various biological targets.

Mode of Action

The mode of action of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with both electrophiles and nucleophiles, resulting in the formation of heterocyclic systems . The compound possesses both nucleophilic and electrophilic properties, with the NH2 group being a typical nucleophilic position, and the ester carbonyl being an electrophilic position .

Result of Action

The compound has been used to synthesize several biologically active compounds , suggesting that it may have significant molecular and cellular effects.

将来の方向性

生化学分析

Biochemical Properties

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with nucleophiles and electrophiles, leading to the formation of heterocyclic systems . The compound’s amino and ester groups are particularly reactive, allowing it to participate in a wide range of biochemical processes. For instance, it can undergo diazotization to form diazo compounds, which can further react with thiourea, guanidine carbonate, and hydroxylamine hydrochloride to produce various biologically active derivatives .

Cellular Effects

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been shown to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, it has been reported to impact oxidative stress levels within cells, which can influence cell survival and function .

Molecular Mechanism

At the molecular level, Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism. For example, it can inhibit acetylcholinesterase, leading to changes in neurotransmitter levels and affecting nerve signal transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which can further participate in biochemical reactions . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and overall biochemical activity .

Subcellular Localization

The subcellular localization of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .

特性

IUPAC Name |

phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-9-8-10(2)18-15-12(9)13(17)14(21-15)16(19)20-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXYDKSIQLOLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)

![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)

![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2587561.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2587563.png)